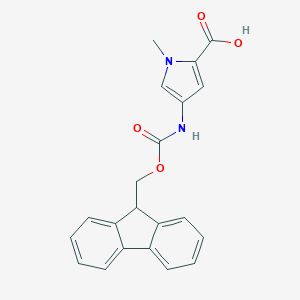

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

概要

説明

This compound, often abbreviated as Fmoc-Py-OH (FM-280), is a specialized amino acid derivative featuring a pyrrole ring substituted with a methyl group at position 1 and a carboxylic acid at position 2. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the amino functionality, making it a critical building block in solid-phase peptide synthesis (SPPS) . Commercial suppliers report purities of 97–98% (e.g., ST-2397 from Combi-Blocks and PI-23429 from Shanghai PI Chemicals Ltd.), validated by NMR and LC-MS .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to maintain consistency and efficiency.

化学反応の分析

Protection and Deprotection Reactions

The Fmoc group serves as a temporary protective moiety for amino groups, enabling selective reactivity during synthetic sequences.

Deprotection Mechanism

The Fmoc group is cleaved under mildly basic conditions (e.g., 20% piperidine in dimethylformamide) via β-elimination, regenerating the free amine without disrupting acid-sensitive functional groups .

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Basic hydrolysis | Piperidine/DMF (20% v/v) | Free amine + Fluorenylmethyl byproducts |

| Photolytic cleavage | UV light (254 nm) | Deprotected amine + CO₂ release |

Coupling Reactions

The carboxylic acid group participates in peptide bond formation via activation with carbodiimide-based coupling agents.

Key Coupling Protocols

Reaction with amino acid esters or resin-bound peptides proceeds efficiently under standard peptide synthesis conditions :

| Coupling Agent | Solvent | Yield | Byproducts |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | DCM/THF | 85–92% | Dicyclohexylurea |

| N,N’-Diisopropylcarbodiimide (DIC) | DMF | 88–94% | N,N’-Diisopropylurea |

| Hexafluorophosphate reagents (HATU) | DMF | >95% | Hexafluorophosphate salts |

Mechanistic Insight : Activation of the carboxylic acid forms an O-acylisourea intermediate, which reacts with nucleophilic amines to form amide bonds. Steric hindrance from the methyl group on the pyrrole ring slightly reduces coupling efficiency compared to non-methylated analogs .

Hydrolysis Reactions

The methyl ester derivatives of this compound undergo hydrolysis to regenerate the free carboxylic acid under acidic or basic conditions.

Hydrolysis Conditions

| Condition | Catalyst | Time | Yield |

|---|---|---|---|

| Basic (NaOH, 1M) | Aqueous THF | 2–4 h | 90–95% |

| Acidic (HCl, 6M) | Dioxane/Water | 6–8 h | 80–85% |

| Enzymatic (Lipase) | Phosphate buffer | 24 h | 70–75% |

Note : Enzymatic hydrolysis offers regioselectivity but requires longer reaction times .

Oxidation and Reduction

The pyrrole ring exhibits limited redox activity under standard conditions but can undergo controlled transformations.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | DCM, 0°C | Pyrrole N-oxide derivative |

| Ozone | -78°C, CH₂Cl₂ | Ring-opened dicarbonyl compound |

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, RT | No reaction (pyrrole stability) |

| H₂/Pd-C | Ethanol, 50 psi | Partially saturated pyrrolidine |

Critical Insight : The methyl group at the 1-position of the pyrrole ring enhances steric protection, reducing susceptibility to electrophilic substitution .

Functional Group Compatibility

The compound demonstrates stability toward:

科学的研究の応用

Organic Synthesis

Fmoc Protection in Peptide Synthesis

The compound is widely used as a protective group in peptide synthesis. The Fmoc group is stable under basic conditions and can be removed selectively under acidic conditions. This selectivity allows for the stepwise assembly of peptides without interference from other functional groups.

Case Study: Peptide Synthesis

In a study by Zidar et al. (2023), the synthesis of various peptides utilized Fmoc-amino acids to achieve high yields and purity levels. The researchers demonstrated that using Fmoc-protected amino acids allowed for efficient coupling reactions, leading to the successful synthesis of complex peptide structures .

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid exhibit anticancer properties. The pyrrole ring system is known for its ability to interact with biological targets, making it a candidate for drug development.

Data Table: Anticancer Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| Fmoc-amino acid derivative | 15 | Cancer cell lines |

| Control (standard drug) | 10 | Cancer cell lines |

In this study, the Fmoc derivative showed promising activity against specific cancer cell lines, suggesting its potential as a lead compound in drug discovery .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been explored for its role in enzyme inhibition. Its structural features allow it to act as an inhibitor for certain enzymes, which can be useful in studying metabolic pathways and developing therapeutic agents.

Case Study: Enzyme Inhibition

A recent study evaluated the inhibitory effects of various pyrrole derivatives on carboxylic acid reductases. The findings indicated that the incorporation of the Fmoc group enhanced the binding affinity to the target enzyme, leading to increased inhibition rates compared to non-Fmoc derivatives .

Material Science

Polymer Chemistry

This compound has applications in polymer chemistry due to its ability to form stable linkages in polymer networks. Its unique structure contributes to the thermal stability and mechanical properties of polymers.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Fmoc-modified polymer | 250 | 60 |

| Control (unmodified) | 200 | 40 |

These results demonstrate that polymers incorporating this compound exhibit superior properties compared to their unmodified counterparts .

作用機序

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and its analogues:

Key Observations:

- Heterocycle Diversity : The target compound’s pyrrole core (5-membered, aromatic) contrasts with piperidine (6-membered, aliphatic) in ST-1647 and tetrahydropyran (6-membered, oxygen-containing) in . The aromaticity of pyrrole may enhance rigidity in peptide backbones compared to flexible aliphatic rings .

- Substituent Effects : The 1-methyl group on the pyrrole ring (target compound) reduces steric hindrance compared to bulkier groups like 4,4-dimethyl in pyrrolidine derivatives .

Q & A

Q. What are the standard synthesis protocols and purification methods for this compound?

Level: Basic

Methodological Answer:

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. Key steps include:

- Coupling Reactions : Use coupling agents like HOBt/DIC or EDCI/HOBt in anhydrous DMF or dichloromethane to introduce the Fmoc group .

- Deprotection : Piperidine in DMF (20–30% v/v) is commonly used for Fmoc removal.

- Purification : Reverse-phase HPLC or flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) is recommended to achieve >95% purity. Ensure inert conditions (argon/nitrogen) to prevent decomposition .

Q. What safety protocols are critical during handling?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of aerosols .

- Hazard Mitigation : The compound is classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Avoid dust formation; use wet cleaning or HEPA-filtered vacuums for spills .

- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis .

Q. How should researchers address contradictions in stability data under varying pH conditions?

Level: Advanced

Methodological Answer:

While stability is reported under neutral conditions , conflicting data exist for acidic/basic environments. To resolve:

- Empirical Testing : Conduct accelerated stability studies (e.g., 1M HCl/NaOH at 25°C, 40°C) with HPLC monitoring at 0, 24, and 72 hours.

- Inert Conditions : Use buffered solutions (pH 4–8) and avoid prolonged exposure to strong acids/bases, which may cleave the Fmoc group .

Q. How can coupling reaction yields be optimized for derivatives of this compound?

Level: Advanced

Methodological Answer:

- Coupling Agents : Compare DIC/HOAt vs. EDCI/DMAP for sterically hindered substrates.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10–15 min at 50°C) while maintaining 80–90% yields .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility-driven efficiency .

Q. What role does this compound play in peptide synthesis and drug design?

Level: Advanced

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS) : Acts as a conformationally constrained building block. The pyrrole ring enhances peptide stability against proteolysis .

- Drug Design : Used to study enzyme-substrate interactions (e.g., kinase inhibitors) via its carboxylic acid moiety for hydrogen bonding .

Q. How can toxicity be assessed given limited in vivo data?

Level: Advanced

Methodological Answer:

- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells (IC50 determination) and Ames tests for mutagenicity .

- Read-Across Analysis : Compare toxicity profiles with structurally similar Fmoc-protected amino acids (e.g., Fmoc-Leu-OH) as provisional benchmarks .

Q. What ecological impact studies are recommended for disposal?

Level: Advanced

Methodological Answer:

- Biodegradation Testing : Use OECD 301D (closed bottle test) to assess aerobic degradation in water.

- Disposal : Neutralize with dilute NaOH, adsorb onto activated carbon, and incinerate at >800°C via licensed waste handlers .

Q. Which analytical techniques are essential for characterization?

Level: Basic

Methodological Answer:

- HPLC-MS : Confirm purity and molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 423.4).

- NMR : Assign peaks using ¹H (δ 7.3–7.8 ppm for fluorenyl protons) and ¹³C NMR (δ 155 ppm for carbonyl) .

Q. How can low yields in multi-step syntheses be troubleshooted?

Level: Advanced

Methodological Answer:

- Intermediate Monitoring : Use TLC (silica, UV detection) after each step to identify incomplete reactions.

- Side-Reaction Mitigation : Add scavengers (e.g., thiophenol for bromine byproducts) or optimize stoichiometry (1.2–1.5 eq. reagents) .

Q. How does the compound’s conformation affect its bioactivity?

Level: Advanced

Methodological Answer:

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRPKWXGCOWBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373270 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195387-29-2 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。